molecular formula C9H13BrN2O3 B11790802 Tert-butyl ((5-bromooxazol-2-YL)methyl)carbamate CAS No. 1454907-17-5

Tert-butyl ((5-bromooxazol-2-YL)methyl)carbamate

Cat. No.: B11790802
CAS No.: 1454907-17-5
M. Wt: 277.11 g/mol
InChI Key: AUMPODNYBPGJOM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of tert-butyl ((5-bromooxazol-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-bromooxazole under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Chemical Reactions Analysis

Tert-butyl ((5-bromooxazol-2-yl)methyl)carbamate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl ((5-bromooxazol-2-yl)methyl)carbamate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:

Mechanism of Action

The mechanism of action of tert-butyl ((5-bromooxazol-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. This inhibition can lead to various biological effects, depending on the specific enzyme or pathway targeted .

Comparison with Similar Compounds

Tert-butyl ((5-bromooxazol-2-yl)methyl)carbamate can be compared with other similar compounds, such as:

    Tert-butyl ((5-bromothiazol-2-yl)methyl)carbamate: This compound has a similar structure but contains a thiazole ring instead of an oxazole ring.

    Tert-butyl ((5-bromopyrimidin-2-yl)methyl)carbamate: This compound features a pyrimidine ring in place of the oxazole ring.

    Tert-butyl ((5-bromoimidazol-2-yl)methyl)carbamate: This compound has an imidazole ring instead of an oxazole ring.

These compounds share similar chemical properties and reactivity but differ in their specific applications and biological activities.

Properties

CAS No.

1454907-17-5

Molecular Formula

C9H13BrN2O3

Molecular Weight

277.11 g/mol

IUPAC Name

tert-butyl N-[(5-bromo-1,3-oxazol-2-yl)methyl]carbamate

InChI

InChI=1S/C9H13BrN2O3/c1-9(2,3)15-8(13)12-5-7-11-4-6(10)14-7/h4H,5H2,1-3H3,(H,12,13)

InChI Key

AUMPODNYBPGJOM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=C(O1)Br

Origin of Product

United States

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